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Compound of Interest

Compound Name: 1,3,2-Dioxathiane

CAS No.: 3358-26-7

Cat. No.: B15493526 Get Quote

This guide provides a comprehensive technical overview of the 1,3,2-dioxathiane heterocyclic

system, focusing on its two principal derivatives: 1,3,2-Dioxathiane 2-oxide (a cyclic sulfite)

and 1,3,2-Dioxathiane, 2,2-dioxide (a cyclic sulfate). These six-membered rings, containing

sulfur and two oxygen atoms, serve as versatile and highly reactive intermediates in modern

organic synthesis. Their unique chemical properties, driven by ring strain and the electrophilic

nature of the sulfur center, make them valuable synthons, particularly in the fields of medicinal

chemistry and drug development. This document is intended for researchers, scientists, and

professionals who require a deep, practical understanding of the synthesis, reactivity, and

application of these important chemical entities.

Section 1: The 1,3,2-Dioxathiane Core Structure: An
Introduction
The 1,3,2-dioxathiane framework is a six-membered heterocycle derived from 1,3-

propanediol. The two most commonly encountered and synthetically useful derivatives are

distinguished by the oxidation state of the sulfur atom: the sulfite, with sulfur in the +4 oxidation

state, and the sulfate, with sulfur in the +6 oxidation state. This difference in oxidation state

profoundly influences their stability, electrophilicity, and subsequent reactivity, making one a

precursor to the other and each a tool for distinct synthetic transformations.
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Section 2: 1,3,2-Dioxathiane 2-oxide (Trimethylene
Sulfite)
1,3,2-Dioxathiane 2-oxide, commonly known as 1,3-propanediol cyclic sulfite or trimethylene

sulfite, is a foundational member of this class. It serves both as a reactive intermediate itself

and as the direct precursor to its more electrophilic sulfate counterpart.

Core Identification and Physical Properties
A summary of the key identifiers and physical properties for 1,3,2-Dioxathiane 2-oxide is

presented below.

Property Value

CAS Number 4176-55-0[1]

Molecular Formula C₃H₆O₃S[1]

Molecular Weight 122.15 g/mol [1]

Appearance Colorless to slightly yellow liquid

Boiling Point 54 °C at 8 mmHg

Density ~1.347 g/mL at 25 °C

Synthesis: A Protocol Grounded in Causality
The synthesis of cyclic sulfites from 1,3-diols is a robust and well-established transformation.

The method relies on the reaction of the diol with thionyl chloride (SOCl₂), often in the presence

of a base to neutralize the HCl byproduct.

Objective: To prepare the cyclic sulfite from 1,3-propanediol.

Causality: Thionyl chloride serves as an excellent source of the S=O moiety. The lone pairs on

the diol's hydroxyl groups act as nucleophiles, attacking the electrophilic sulfur atom. The

reaction proceeds via a dichlorosulfite intermediate which undergoes intramolecular ring

closure, driven by the favorable proximity of the second hydroxyl group, to form the stable six-

membered ring and eliminate two equivalents of HCl.
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Materials:

1,3-Propanediol

Thionyl chloride (SOCl₂)

Anhydrous dichloromethane (DCM) or other inert solvent

Pyridine or triethylamine (optional, as an acid scavenger)

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a nitrogen inlet is charged with 1,3-propanediol (1.0 eq.) and

dissolved in anhydrous DCM. The solution is cooled to 0 °C in an ice bath.

Reagent Addition: Thionyl chloride (1.1 eq.) is dissolved in anhydrous DCM and added

dropwise to the stirred diol solution via the dropping funnel over 30-60 minutes. If a base is

used, it can be added concurrently or pre-mixed with the diol.

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm

to room temperature and stirred for 2-4 hours, or until TLC/GC-MS analysis indicates the

consumption of the starting material.

Workup: The reaction is carefully quenched by the slow addition of water or a saturated

aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is

extracted twice with DCM.

Purification: The combined organic layers are washed with brine, dried over anhydrous

Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product can be

purified by vacuum distillation to yield pure 1,3,2-Dioxathiane 2-oxide.
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Synthesis of 1,3,2-Dioxathiane 2-oxide.

Reactivity and Spectroscopic Signature
Cyclic sulfites are moderately reactive electrophiles. The sulfur atom can be attacked by strong

nucleophiles, leading to ring-opening. However, their most significant role is often as a stable,

isolable precursor to the more reactive cyclic sulfates.

Spectroscopic Data:

¹H NMR: The spectrum is characterized by two main multiplets. The protons on the carbons

adjacent to the oxygen atoms (C4, C6) typically appear downfield (δ ≈ 4.0-4.5 ppm)

compared to the central methylene protons (C5, δ ≈ 1.8-2.2 ppm).

¹³C NMR: The carbons bonded to oxygen (C4, C6) resonate around δ ≈ 60-70 ppm, while the

central carbon (C5) appears further upfield at δ ≈ 25-35 ppm.

IR Spectroscopy: The most prominent and diagnostic absorption is the strong S=O stretching

band, which typically appears in the range of 1190-1230 cm⁻¹.

Section 3: 1,3,2-Dioxathiane, 2,2-dioxide
(Trimethylene Sulfate)
The oxidation of the cyclic sulfite yields 1,3,2-Dioxathiane, 2,2-dioxide, also known as 1,3-

propanediol cyclic sulfate. This transformation to the S(VI) oxidation state dramatically
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increases the electrophilicity of the molecule, converting it into a potent bifunctional alkylating

agent.

Core Identification and Physical Properties
A summary of the key identifiers and physical properties for 1,3,2-Dioxathiane, 2,2-dioxide is

presented below.

Property Value

CAS Number 1073-05-8[2]

Molecular Formula C₃H₆O₄S[2]

Molecular Weight 138.14 g/mol [2]

Appearance White crystalline solid

Melting Point 58-62 °C

Synthesis: The Two-Step Protocol
The most common and efficient synthesis involves a two-step procedure: the formation of the

cyclic sulfite as described in Section 2.2, followed by its oxidation.[3] This approach avoids the

often less efficient direct conversion from the diol using sulfuryl chloride.

Objective: To oxidize the pre-formed cyclic sulfite to the corresponding cyclic sulfate.

Causality: A strong oxidizing system is required to convert the S(IV) center to S(VI). The

ruthenium-catalyzed oxidation using sodium periodate (NaIO₄) is a highly effective and

common method. Ruthenium(III) chloride is oxidized in situ by NaIO₄ to a higher-valent

ruthenium oxide (e.g., RuO₄), which is the active oxidant that transfers an oxygen atom to the

sulfur of the cyclic sulfite. NaIO₄ then serves as a stoichiometric co-oxidant to regenerate the

active ruthenium species, allowing RuCl₃ to be used in catalytic amounts.

Materials:

1,3,2-Dioxathiane 2-oxide (from previous step)
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Acetonitrile (CH₃CN)

Carbon tetrachloride (CCl₄) or Ethyl Acetate (EtOAc)

Water

Sodium periodate (NaIO₄)

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

Procedure:

Reaction Setup: The unpurified cyclic sulfite (1.0 eq.) from the previous step is dissolved in a

biphasic solvent system such as acetonitrile/CCl₄/water (e.g., 1:1:1.5 ratio). The mixture is

placed in a flask with vigorous stirring and cooled to 0 °C in an ice bath.

Catalyst and Oxidant Addition: A catalytic amount of RuCl₃·xH₂O (e.g., 0.5 mol%) is added,

followed by the portion-wise addition of sodium periodate (2.0 eq.).[3]

Reaction Progression: The reaction is stirred vigorously at 0 °C to room temperature for 1-3

hours. The progress is monitored by the disappearance of the sulfite starting material (via

TLC or GC-MS). The reaction is often characterized by a color change from dark green/black

back to yellow.

Workup: The reaction mixture is diluted with ethyl acetate, and the layers are separated. The

aqueous layer is extracted twice more with ethyl acetate.

Purification: The combined organic layers are washed with water, saturated sodium

thiosulfate solution (to quench any remaining oxidant), and brine. The solution is then dried

over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting

crude solid can be purified by recrystallization (e.g., from ethyl acetate/hexanes) to afford

pure 1,3,2-Dioxathiane, 2,2-dioxide as a white solid.
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Synthesis of 1,3,2-Dioxathiane, 2,2-dioxide.

Reactivity: A Potent Bifunctional Electrophile
Cyclic sulfates are significantly more reactive towards nucleophiles than their sulfite precursors

and even acyclic sulfates.[4] This enhanced reactivity is attributed to the relief of ring strain

upon nucleophilic attack and the excellent leaving group ability of the resulting monosubstituted

sulfate. They behave as powerful bifunctional electrophiles, capable of reacting sequentially

with two nucleophiles.

The ring-opening reaction proceeds via an Sₙ2 mechanism, where a nucleophile attacks one of

the electrophilic carbons (C4 or C6), leading to the cleavage of the C-O bond and formation of

a stable sulfate ester anion. This intermediate can then be hydrolyzed or react with a second

nucleophile.

1,3,2-Dioxathiane,
2,2-dioxide

Sulfate Ester Anion
Intermediate

 Sₙ2 Attack

Nucleophile (Nu⁻)

Ring-Opened Product

 Hydrolysis or
2nd Nucleophile
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General Ring-Opening Reaction of a Cyclic Sulfate.
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Application in Drug Development: Synthesis of
Salacinol
A compelling application of 1,3,2-dioxathiane, 2,2-dioxides in medicinal chemistry is their use

in the synthesis of α-glucosidase inhibitors like Salacinol. Salacinol is a naturally occurring

compound isolated from Salacia species, which are used in traditional medicine for treating

diabetes.[5] Its unique structure features a sulfonium ion bridging two polyhydroxylated chains.

The key step in the total synthesis of Salacinol and its analogues involves the coupling of a

thiosugar nucleophile with a chiral cyclic sulfate derived from a polyol like erythritol.[3][5][6] The

thiosugar's sulfur atom acts as the nucleophile, attacking one of the electrophilic carbons of the

cyclic sulfate in a regioselective Sₙ2 reaction. This ring-opening step simultaneously forms the

crucial C-S bond and installs the sulfate ester, which ultimately becomes the inner salt counter-

ion for the sulfonium center. This strategy highlights the power of cyclic sulfates to act as potent

alkylating agents for soft nucleophiles like sulfur, enabling the construction of complex

molecular architectures relevant to drug discovery.[5][6]

Spectroscopic Signature
Spectroscopic Data:

¹H NMR: Similar to the cyclic sulfite, but the protons on C4 and C6 are further deshielded

due to the increased electron-withdrawing effect of the S(=O)₂ group, typically appearing in

the range of δ ≈ 4.5-5.0 ppm. The central C5 protons are also shifted slightly downfield to δ ≈

2.2-2.5 ppm.

¹³C NMR: The carbons adjacent to the oxygen atoms (C4, C6) are found around δ ≈ 70-75

ppm, while the central carbon (C5) is around δ ≈ 25-30 ppm.

IR Spectroscopy: The key diagnostic peaks are two strong absorption bands corresponding

to the sulfonyl group: the asymmetric SO₂ stretch (νas) near 1350-1400 cm⁻¹ and the

symmetric SO₂ stretch (νs) near 1180-1230 cm⁻¹.[7]

Section 4: Safety, Handling, and Disposal
Both 1,3,2-dioxathiane 2-oxide and its 2,2-dioxide derivative require careful handling due to

their reactivity and potential hazards. As a Senior Application Scientist, it is imperative to instill
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a culture of safety through strict adherence to established protocols.

Hazard Profile 1,3,2-Dioxathiane 2-oxide
1,3,2-Dioxathiane, 2,2-
dioxide

GHS Classification

Skin Irritant, Eye Damage,

Skin Sensitizer, Respiratory

Irritant[1]

Skin Sensitizer, Eye Damage,

Suspected Mutagen,

Suspected Carcinogen

Primary Hazards
Corrosive, sensitizer. Reacts

with moisture.

Potent alkylating agent.

Moisture sensitive. Potential

long-term health effects.

Handling and Personal Protective Equipment (PPE):

All manipulations should be performed in a well-ventilated chemical fume hood.[8]

PPE is mandatory: Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof

safety goggles or a face shield.[8][9]

These compounds are moisture-sensitive. Handle under an inert atmosphere (e.g., nitrogen

or argon) where possible, using anhydrous solvents and flame-dried glassware.

Avoid inhalation of vapors or dust. Avoid all contact with skin and eyes.[9]

Storage:

Store in tightly sealed containers in a cool, dry, and well-ventilated area, away from water

and incompatible materials such as strong oxidizing agents and bases.

Refrigeration (2-8 °C) is often recommended for long-term storage to minimize

decomposition.

Disposal:

Chemical waste must be disposed of in accordance with local, state, and federal regulations.

[10]
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Do not dispose of down the drain. Collect waste in designated, clearly labeled, and sealed

containers for hazardous chemical waste.

Small spills can be neutralized with a compatible agent (e.g., sodium bicarbonate for acidic

decomposition products) and absorbed with an inert material like vermiculite before

collection for disposal.

Section 5: Conclusion
The 1,3,2-dioxathiane ring system, particularly in its 2-oxide (cyclic sulfite) and 2,2-dioxide

(cyclic sulfate) forms, represents a class of highly valuable and reactive intermediates for

organic synthesis. The cyclic sulfate, in particular, functions as a potent bifunctional

electrophile, enabling elegant and efficient synthetic strategies for constructing complex

molecules. Its successful application in the synthesis of the α-glucosidase inhibitor Salacinol

underscores its importance and potential in drug discovery and development. A thorough

understanding of the synthesis, comparative reactivity, and stringent handling requirements of

these compounds is essential for any researcher aiming to leverage their unique chemical

properties for advanced scientific applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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